1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione
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Overview
Description
1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group and a bromophenyl group attached to a piperidine ring, which is further substituted with two keto groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and piperidine-2,6-dione.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in an inert atmosphere using a solvent like dichloromethane, with a base such as triethylamine to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Aldol Reactions: It can participate in aldol reactions, particularly with aldehydes or ketones, to form β-hydroxy ketones or β-hydroxy aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer or neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-(4-Bromophenyl)piperidine: A structurally similar compound with a bromophenyl group attached to a piperidine ring.
1-Benzyl-4-piperidone: Another related compound with a benzyl group and a piperidone ring.
4-Benzylpiperidine: A compound with a benzyl group attached to a piperidine ring, lacking the bromophenyl and keto groups.
Uniqueness: 1-Benzyl-4-(4-bromophenyl)piperidine-2,6-dione is unique due to the presence of both a benzyl group and a bromophenyl group, along with the keto groups at positions 2 and 6 This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-16-8-6-14(7-9-16)15-10-17(21)20(18(22)11-15)12-13-4-2-1-3-5-13/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXOLDFVQZBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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